Di(benzotriazol-1-yl)carbonate (DBTC): A Comprehensive Technical Guide to Synthesis, Characterization, and Application
Di(benzotriazol-1-yl)carbonate (DBTC): A Comprehensive Technical Guide to Synthesis, Characterization, and Application
Foreword: The Enduring Relevance of Benzotriazole-Based Coupling Reagents
In the landscape of modern organic synthesis, particularly in the intricate field of peptide and complex molecule construction, the efficient and selective formation of amide bonds remains a cornerstone. The evolution from harsh reagents like acid chlorides to sophisticated in-situ activating agents has been driven by the need for milder conditions, higher yields, and suppression of side reactions. Within this evolution, reagents derived from benzotriazole have carved out a significant and trusted niche. Di(benzotriazol-1-yl)carbonate (DBTC), a stable, crystalline solid, stands as a prime example of this class. It offers a safer and more manageable alternative to phosgene-based methodologies for activating carboxylic acids, transforming them into highly reactive intermediates primed for nucleophilic attack by amines. This guide provides an in-depth exploration of DBTC, from its rational synthesis and rigorous characterization to its practical application, grounded in field-proven insights for the research and drug development professional.
The Synthetic Pathway to Di(benzotriazol-1-yl)carbonate
The most prevalent and reliable synthesis of DBTC involves the reaction of two equivalents of 1-hydroxybenzotriazole (HOBt) with a phosgene equivalent. For laboratory and industrial-scale preparations, bis(trichloromethyl) carbonate, commonly known as triphosgene, is the reagent of choice.[1][2][3]
Mechanistic Rationale and Causality
Triphosgene serves as a solid, crystalline source of phosgene, offering significant advantages in handling, storage, and stoichiometry compared to the highly toxic phosgene gas.[1][2][3][4] The reaction is typically conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
The causality behind these choices is rooted in the reaction mechanism:
-
Activation of Triphosgene: Although it can react directly, triphosgene is often activated catalytically by nucleophiles (like chloride ions) to release phosgene in situ.[2][5]
-
Role of the Base: The base serves a critical dual purpose. First, it deprotonates the hydroxyl group of 1-hydroxybenzotriazole (HOBt), forming the more nucleophilic benzotriazolate anion. Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards the product.
-
Solvent Selection: Anhydrous aprotic solvents are essential to prevent the premature decomposition of triphosgene and the hydrolysis of the product.
The overall reaction proceeds as follows: Triphosgene reacts with the benzotriazolate anions in a stepwise manner, ultimately displacing all six chlorine atoms to form the stable di(benzotriazol-1-yl)carbonate product, which conveniently precipitates from the reaction mixture, facilitating its isolation.
Experimental Workflow: Synthesis of DBTC
The following diagram outlines the standard laboratory procedure for the synthesis of Di(benzotriazol-1-yl)carbonate.
Caption: Synthesis workflow for Di(benzotriazol-1-yl)carbonate (DBTC).
Detailed Step-by-Step Laboratory Protocol
Safety Note: This procedure must be performed in a well-ventilated fume hood. Triphosgene is toxic and decomposes to release phosgene.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-hydroxybenzotriazole (HOBt) (2.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Basification: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (TEA) (2.2 equivalents) to the flask while stirring.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred HOBt/TEA suspension over 30-60 minutes, maintaining the temperature at 0 °C. A thick white precipitate will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with cold THF to remove any unreacted starting materials and triethylamine hydrochloride. Follow with a wash of deionized water to remove any remaining salts.
-
Drying: Dry the purified white solid under high vacuum to a constant weight. The product, Di(benzotriazol-1-yl)carbonate, is typically obtained in high yield and purity.
Physicochemical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized DBTC. The combination of spectroscopic and physical data provides a self-validating system, ensuring the material is suitable for its intended application.
Summary of Characterization Data
The following table summarizes the key analytical data for Di(benzotriazol-1-yl)carbonate.
| Parameter | Technique | Expected Value / Observation |
| Molecular Formula | - | C₁₃H₈N₆O₃[8][] |
| Molecular Weight | - | 296.24 g/mol [8][] |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | 150 °C[10][11] |
| ¹H NMR | NMR Spectroscopy (DMSO-d₆) | δ ~8.3-7.6 ppm (multiplets, 8H, aromatic protons) |
| ¹³C NMR | NMR Spectroscopy (CDCl₃) | Aromatic carbons: ~143, 131, 126, 120, 110 ppm; Carbonyl carbon: ~148 ppm |
| FT-IR | IR Spectroscopy (KBr, cm⁻¹) | ~1780-1810 (C=O, carbonate stretch), ~1600, 1450 (C=C, aromatic stretch) |
| Mass Spectrum | MS (CI+) | m/z = 297 [M+H]⁺ |
In-Depth Analysis
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be relatively complex in the aromatic region (δ 7.6-8.3 ppm) due to the protons on the two benzotriazole rings. The symmetry of the molecule means only four distinct proton signals would be expected, but coupling can create complex multiplets. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons and a key downfield signal for the central carbonate carbonyl carbon.[12][13][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbonate group, typically found at a high wavenumber (around 1800 cm⁻¹) due to the electron-withdrawing nature of the attached benzotriazole rings.[15]
-
Melting Point: A sharp melting point at the literature value is a strong indicator of high purity.[10][11] Any significant depression or broadening of the melting range suggests the presence of impurities.
Core Applications in Synthesis
The primary utility of DBTC stems from its ability to act as an efficient activating agent for carboxylic acids, particularly in the formation of amides and peptides.[16] It reacts with a carboxylic acid to form a highly reactive 1-benzotriazolyl active ester, which is susceptible to nucleophilic attack by an amine. This pathway is advantageous as it proceeds under mild conditions and the 1-hydroxybenzotriazole byproduct is non-toxic and easily removed.
Beyond peptide synthesis, DBTC is also used as a versatile carbonylating agent and has found application as an ultraviolet (UV) stabilizer in polymers, where it helps prevent degradation from exposure to sunlight.[]
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with DBTC and its precursors.
-
Hazard Identification: DBTC is harmful if swallowed and causes serious eye irritation. It is also classified as toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] It may be sensitive to light and should be stored accordingly.[17] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
Di(benzotriazol-1-yl)carbonate is a valuable and versatile reagent in the modern synthetic chemist's toolkit. Its synthesis from 1-hydroxybenzotriazole and triphosgene is straightforward, yielding a stable, crystalline solid that serves as a safe and effective alternative to phosgene. Rigorous characterization via NMR, IR, and melting point analysis confirms its identity and purity, ensuring reliable performance in its primary application as a coupling reagent for amide bond formation. By understanding the principles of its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently leverage the power of DBTC to advance their work in drug discovery and materials science.
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